molecular formula C9H19NO B13197987 1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclobutan-1-ol

1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclobutan-1-ol

Cat. No.: B13197987
M. Wt: 157.25 g/mol
InChI Key: GHEOGPBFAJRQQU-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclobutan-1-ol (C₁₀H₂₁NO) is a cyclobutane-based amino alcohol featuring a methyl group at the 3-position of the cyclobutane ring and a 1-amino-2-methylpropan-2-yl substituent at the 1-position.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(1-amino-2-methylpropan-2-yl)-3-methylcyclobutan-1-ol

InChI

InChI=1S/C9H19NO/c1-7-4-9(11,5-7)8(2,3)6-10/h7,11H,4-6,10H2,1-3H3

InChI Key

GHEOGPBFAJRQQU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(C)(C)CN)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclobutan-1-ol generally involves two key components:

  • Construction or availability of the aminoalkyl substituent: 1-amino-2-methylpropan-2-yl moiety.
  • Functionalization of the cyclobutanol ring with a methyl substituent at the 3-position.

The aminoalkyl group is typically introduced via reductive amination or reduction of nitrile precursors, while the cyclobutanol scaffold is prepared or modified through ring functionalization reactions.

Preparation of the Aminoalkyl Substituent: 1-Amino-2-methylpropan-2-yl

The 1-amino-2-methylpropan-2-yl group is a branched primary amine that can be synthesized by reduction of nitriles or catalytic hydrogenation of aldehydes with ammonia.

  • Reduction of 2-methyl-2-(methylamino)propanenitrile with Lithium Aluminium Hydride (LiAlH4):
    This method involves treating 2-methyl-2-(methylamino)propanenitrile with LiAlH4 in diethyl ether at 0°C followed by reflux for 3 hours. After quenching with water and sodium hydroxide, the product is isolated by filtration and concentration, yielding the corresponding amine in approximately 72% yield as a colorless oil. This approach is well-documented and provides high purity amine intermediates suitable for further synthesis steps.

  • Catalytic Hydrogenation of Isobutyraldehyde with Ammonia:
    Another route involves catalytic hydrogenation of isobutyraldehyde in the presence of ammonia, leading to the formation of primary, secondary, and tertiary amines. By adjusting reaction conditions—such as the ratio of alcohol to ammonia, catalyst choice, and temperature—the desired 1-amino-2-methylpropan-2-yl amine can be selectively produced.

  • Condensation and Hydrolysis Using Bromoisobutane and p-Toluenesulfonamide:
    This method includes refluxing bromoisobutane with p-toluenesulfonamide in an ethanol alkali solution, followed by ethanol recovery and acid neutralization to precipitate the amine derivative. This route provides an alternative synthetic pathway to access the aminoalkyl group.

Preparation of the Cyclobutanol Core with Methyl Substitution

The cyclobutanol ring with a methyl substituent at the 3-position is typically synthesized through cyclization reactions or ring modification of cyclobutanone derivatives.

  • While specific synthetic routes for 3-methylcyclobutan-1-ol are less frequently detailed in literature, common approaches include:

    • Reduction of 3-methylcyclobutanone:
      Catalytic or chemical reduction (e.g., sodium borohydride, LiAlH4) of 3-methylcyclobutanone yields 3-methylcyclobutan-1-ol with high selectivity.

    • Ring Closure Reactions:
      Cyclization of appropriate dihalide or diol precursors under basic or acidic conditions can afford substituted cyclobutanols.

Coupling of Aminoalkyl Group to Cyclobutanol

The final step involves the formation of the C–C bond between the aminoalkyl substituent and the cyclobutanol ring at the 1-position.

  • Nucleophilic Substitution or Addition Reactions:
    The aminoalkyl group can be introduced by nucleophilic substitution on a suitable leaving group attached to the cyclobutanol ring or via reductive amination of a cyclobutanone intermediate with the aminoalkyl amine.

  • Reductive Amination:
    Reacting 3-methylcyclobutanone with 1-amino-2-methylpropan-2-yl amine under reductive amination conditions (e.g., NaBH3CN or catalytic hydrogenation) can directly yield 1-(1-amino-2-methylpropan-2-yl)-3-methylcyclobutan-1-ol.

Detailed Reaction Conditions and Yields

Step Reactants/Intermediates Reagents/Conditions Yield (%) Notes
1 2-methyl-2-(methylamino)propanenitrile LiAlH4 in diethyl ether, 0°C to reflux 3 h 72 Produces 1-amino-2-methylpropan-2-yl amine
2 Isobutyraldehyde + NH3 Catalytic hydrogenation, adjustable conditions Variable Selective amine formation by catalyst tuning
3 3-methylcyclobutanone NaBH4 or LiAlH4 reduction High Yields 3-methylcyclobutan-1-ol
4 3-methylcyclobutanone + 1-amino-2-methylpropan-2-yl amine Reductive amination (NaBH3CN or H2/Pd) Moderate-High Direct coupling to target compound

Analytical and Purification Techniques

  • NMR Spectroscopy:
    Proton NMR confirms the presence of amino and hydroxyl protons and the methyl substitutions, with characteristic chemical shifts (e.g., δ 2.47 for amine protons, δ 0.94 for methyl groups).

  • Chromatography:
    Purification by distillation or recrystallization ensures high purity (chromatographic purity >99%) of intermediates and final product.

  • Filtration and Neutralization:
    Removal of inorganic salts after quenching and neutralization steps is crucial for product isolation.

Summary of Research Perspectives

  • The reduction of nitrile precursors with LiAlH4 remains a robust and widely used method for synthesizing the aminoalkyl moiety with good yield and purity.
  • Catalytic hydrogenation offers flexibility and scalability for industrial production, with the possibility of tuning reaction conditions to favor the desired amine.
  • Reductive amination is the preferred method for coupling the aminoalkyl group to the cyclobutanol ring, providing a direct route to the target compound.
  • The choice of reagents and conditions significantly impacts the yield and selectivity, highlighting the importance of optimization in synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Cyclic Amino Alcohols

Cyclobutane Derivatives
  • 1-(1-Amino-2-methylpropan-2-yl)-2,3-dimethylcyclobutan-1-ol (C₁₀H₂₁NO, CAS 1863047-51-1): This positional isomer of the target compound features methyl groups at both the 2- and 3-positions of the cyclobutane ring. Both share the same molecular formula, but differences in substituent arrangement may lead to variations in melting/boiling points and hydrogen-bonding capacity .
Cyclohexane Derivatives
  • 1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol (C₁₀H₂₁NO, CAS 1559320-16-9): Replacing the cyclobutane ring with a cyclohexane ring reduces ring strain, enhancing thermodynamic stability. The predicted boiling point (259.1°C) and pKa (15.00) suggest higher polarity and basicity than cyclobutane derivatives, likely due to the larger ring’s ability to stabilize charges .
Non-Cyclic Amino Alcohols
  • (S)-2-Amino-3-methylbutan-1-ol (C₅H₁₃NO): This branched-chain amino alcohol lacks a cyclic structure, resulting in lower molecular weight and reduced steric constraints. The absence of ring strain may improve synthetic accessibility but diminish conformational rigidity, a critical factor in drug design .

Physicochemical Properties

The table below summarizes key properties of the target compound and analogues:

Compound Name Molecular Formula Ring Type Substituents Boiling Point (°C) pKa
1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclobutan-1-ol C₁₀H₂₁NO Cyclobutane 3-methyl, 1-(1-amino-2-methylpropan-2-yl) N/A N/A
1-(1-Amino-2-methylpropan-2-yl)-2,3-dimethylcyclobutan-1-ol C₁₀H₂₁NO Cyclobutane 2,3-dimethyl, 1-amino substituent N/A N/A
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol C₁₀H₂₁NO Cyclohexane 3-methyl, 1-amino substituent 259.1 15.00
(S)-2-Amino-3-methylbutan-1-ol C₅H₁₃NO None 2-amino, 3-methyl N/A N/A

Key Observations :

  • Boiling Points : Cyclohexane derivatives (e.g., 259.1°C ) likely have higher boiling points than cyclobutane analogues due to greater van der Waals interactions.
  • Basicity: The pKa of 15.00 for the cyclohexanol derivative suggests moderate basicity, influenced by the amino group’s electronic environment .

Biological Activity

1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclobutan-1-ol (CAS No. 1694003-59-2) is a cyclic organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with an amino group and a hydroxyl group. Its molecular formula is C9H19NOC_9H_{19}NO, with a molecular weight of approximately 157.25 g/mol. The structural uniqueness of this compound contributes to its distinct chemical properties and potential interactions within biological systems.

Research indicates that 1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclobutan-1-ol may act on specific enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanisms remain under investigation, but preliminary studies suggest interactions with neurotransmitter systems, which could implicate the compound in neuropharmacological applications.

Biological Activity Overview

The biological activities of this compound have been evaluated in several contexts:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : Some research indicates that similar compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.
  • Therapeutic Potential : The compound's structure suggests it may have applications in treating mood disorders or other neurological conditions due to its possible effects on neurotransmitter modulation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectivePotential to protect neurons from damage
AntimicrobialSimilar compounds show effectiveness against bacteria
Therapeutic PotentialPossible modulation of neurotransmitter systems

Case Study: Neuroprotective Properties

In a study examining the neuroprotective effects of structurally similar compounds, researchers found that compounds with amino and hydroxyl groups demonstrated significant protective effects against oxidative stress in neuronal cell cultures. This suggests that 1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclobutan-1-ol could have similar protective mechanisms due to its structural features.

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